Thermal Stability of Folic Acid vs. 5-Methyltetrahydrofolate in Aqueous Buffer
Folic acid exhibits markedly superior thermal stability compared to its reduced analog 5-methyltetrahydrofolate (5-MTHF) under acidic conditions. In a formate buffer at pH 3.5, folic acid remained entirely preserved after heating for 3 hours at 80°C. In stark contrast, 5-MTHF underwent complete degradation in under 15 minutes under identical conditions [1].
| Evidence Dimension | Thermal stability (% preservation after heating) |
|---|---|
| Target Compound Data | 100% preservation |
| Comparator Or Baseline | 5-Methyltetrahydrofolate (5-MTHF): 0% preservation |
| Quantified Difference | Absolute difference of 100% preservation vs. complete degradation; stability difference >12-fold based on degradation time |
| Conditions | Formate buffer (pH 3.5) at 80°C for 3 hours |
Why This Matters
For formulators and manufacturers, folic acid's vastly superior thermal stability directly enables its use in acidic food matrices and long-shelf-life nutraceuticals where reduced folates would fail catastrophically.
- [1] Delchier, N., Striegel, L., Rychlik, M., & Renard, C. M. G. C. (2019). Stability of 5-methyltetrahydrofolate in fortified apple and carrot purées. LWT - Food Science and Technology, 107, 158-163. View Source
